Cyanamide, N-(isoproppylamino)(methylthio)methylene-
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Overview
Description
Cyanamide, N-(isoproppylamino)(methylthio)methylene- is a chemical compound with the molecular formula C6H11N3S and a molecular weight of 157.24 g/mol . This compound is known for its unique structure, which includes a cyanamide group, an isopropylamino group, and a methylthio group. It has various applications in synthetic chemistry and industrial processes.
Preparation Methods
The synthesis of Cyanamide, N-(isoproppylamino)(methylthio)methylene- involves several steps. One common method includes the reaction of isopropylamine with methylthioisocyanate, followed by the addition of cyanamide. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Cyanamide, N-(isoproppylamino)(methylthio)methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Cyanamide, N-(isoproppylamino)(methylthio)methylene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Cyanamide, N-(isoproppylamino)(methylthio)methylene- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparison with Similar Compounds
Cyanamide, N-(isoproppylamino)(methylthio)methylene- can be compared with other cyanamide derivatives, such as:
N-cyano-N-phenyl-p-methylbenzene-sulfonamide: Known for its applications in synthetic chemistry.
Calcium cyanamide: Used as a fertilizer and in the production of ammonia.
Unsubstituted cyanamide (NH2CN): Used in the synthesis of various organic compounds.
Cyanamide, N-(isoproppylamino)(methylthio)methylene- stands out due to its unique combination of functional groups, which confer specific reactivity and applications in diverse fields.
Properties
CAS No. |
5848-27-1 |
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Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
7,8-dimethyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C11H9N3O2S/c1-5-3-7-8(4-6(5)2)17-11-13-9(15)12-10(16)14(7)11/h3-4H,1-2H3,(H,12,15,16) |
InChI Key |
CXNSQRSRIRUHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC3=NC(=O)NC(=O)N23 |
Origin of Product |
United States |
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